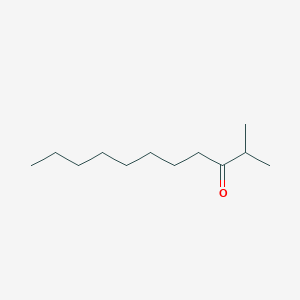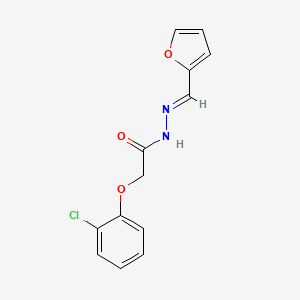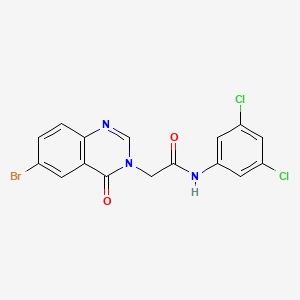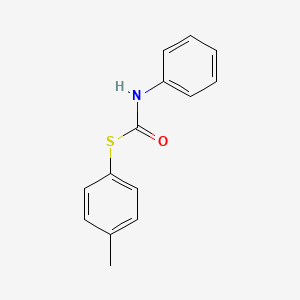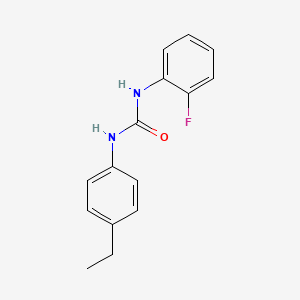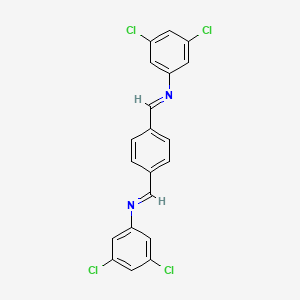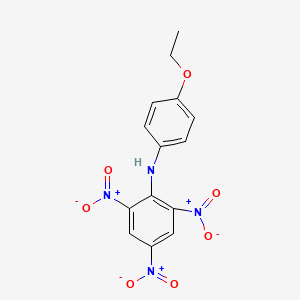![molecular formula C8H12O2 B11948474 Bicyclo[2.2.2]oct-7-ene-2,5-diol CAS No. 60239-28-3](/img/structure/B11948474.png)
Bicyclo[2.2.2]oct-7-ene-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[222]oct-7-ene-2,5-diol is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure featuring two hydroxyl groups attached to a bicyclo[222]octene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-7-ene-2,5-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The hydroxyl groups can then be introduced through subsequent functionalization reactions. For example, the compound can be prepared by the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione using suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and functional group transformations can be applied to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-7-ene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, such as alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Bicyclo[2.2.2]oct-7-ene-2,5-dione or bicyclo[2.2.2]oct-7-ene-2,5-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane derivatives.
Substitution: Halogenated bicyclo[2.2.2]oct-7-ene derivatives.
Scientific Research Applications
Bicyclo[2.2.2]oct-7-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-diol depends on its specific application. In chemical reactions, its bicyclic structure and hydroxyl groups play a crucial role in determining its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with carboxylic acid functionalities.
Bicyclo[2.2.2]oct-7-ene-2,5-dione: A related compound with ketone groups instead of hydroxyl groups.
Uniqueness
Bicyclo[2.2.2]oct-7-ene-2,5-diol is unique due to its specific arrangement of hydroxyl groups on the bicyclic framework, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and development.
Properties
CAS No. |
60239-28-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-7-ene-2,5-diol |
InChI |
InChI=1S/C8H12O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-10H,3-4H2 |
InChI Key |
KAZXCICULANIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C1O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







